Ethyl dichlorocarbamate

Decontamination chemistry positive chlorine reagents active chlorine quantification

Ethyl dichlorocarbamate (syn. N,N-dichlorourethane, DCU; CAS 13698-16-3) is a halogenated carbamate derivative with the molecular formula C₃H₅Cl₂NO₂ and a molecular weight of 157.98 g·mol⁻¹.

Molecular Formula C3H5Cl2NO2
Molecular Weight 157.98 g/mol
CAS No. 13698-16-3
Cat. No. B083546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dichlorocarbamate
CAS13698-16-3
Molecular FormulaC3H5Cl2NO2
Molecular Weight157.98 g/mol
Structural Identifiers
SMILESCCOC(=O)N(Cl)Cl
InChIInChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3
InChIKeyPCGGNOFZZFFFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Dichlorocarbamate (CAS 13698-16-3): Core Physicochemical Identity and Procurement-Grade Profile


Ethyl dichlorocarbamate (syn. N,N-dichlorourethane, DCU; CAS 13698-16-3) is a halogenated carbamate derivative with the molecular formula C₃H₅Cl₂NO₂ and a molecular weight of 157.98 g·mol⁻¹ [1]. It is classified as a pseudohalogen reagent bearing two electrophilic chlorine atoms on the carbamate nitrogen, which confers distinct reactivity as both a chlorination and an oxidative decontamination agent [1]. Commercially, it is supplied as a yellow oily liquid with a boiling point of 74–76 °C at 2.0 kPa, a density of 1.349 g·mL⁻¹ at 25 °C, and a refractive index n20/D of 1.46 . The technical-grade material is typically available at 90% assay and requires storage at 2–8 °C . Its dual chlorine loading and pseudohalogen character differentiate it fundamentally from mono-N-chloro reagents and inorganic hypochlorite sources in ways that directly impact procurement decisions for specialized synthetic and decontamination workflows.

Why Generic N-Chloro Reagents Cannot Substitute for Ethyl Dichlorocarbamate in Critical Applications


Ethyl dichlorocarbamate is frequently conflated with other positive-chlorine reagents such as chloramine-T, N-chlorosuccinimide, or sodium hypochlorite; however, this substitution fails in practice because the compound's two N–Cl bonds, its carbamate ester backbone, and its pseudohalogen electronic structure produce a combination of active chlorine loading, stability, and reaction selectivity that no single comparator simultaneously matches [1]. For instance, chloramine-T carries only 15.59% active chlorine versus 44.94% for DCU, and sodium hypochlorite solutions degrade within days at ambient temperature whereas DCU retains >97% of its active chlorine after 550 days [1]. Similarly, in indole chlorination, DCU delivers a single trichlorooxindole product from indole-2-carboxylic acid, while sulfuryl chloride and bromine produce complex mixtures [2]. These quantitative gaps in chlorine economy, shelf-life, and product selectivity mean that substituting a generic N-chloro reagent for DCU predictably compromises yield, purity, or operational feasibility. The evidence detailed in Section 3 establishes the specific numerical dimensions of this differentiation.

Ethyl Dichlorocarbamate (CAS 13698-16-3): Quantitative Comparator Evidence for Scientific Selection


Active Chlorine Content: 2.9-Fold Higher Than Chloramine-T and 3.1-Fold Higher Than CC-2

Ethyl dichlorocarbamate (DCU) delivers an active chlorine content of 44.94% by weight, which is substantially higher than the two most structurally related N-chloro decontamination reagents: chloramine-T (N-chloro-4-methylbenzenesulfonamide sodium salt) at 15.59% and N,N′-dichloro-bis(2,4,6-trichlorophenyl)urea (CC-2) at 14.55% [1]. This represents a 2.88-fold advantage over chloramine-T and a 3.09-fold advantage over CC-2 on a weight-for-weight basis. The active chlorine was determined by iodometric titration in the same study [1].

Decontamination chemistry positive chlorine reagents active chlorine quantification

Ambient Stability: >97% Active Chlorine Retention After 550 Days vs. Sodium Hypochlorite Rapid Degradation

DCU demonstrates exceptional ambient-temperature storage stability. In a controlled stability study, DCU stored in glass vials at room temperature retained 97.3% of its initial active chlorine content after 550 days, with the active chlorine value decreasing only marginally from 44.4% (100% relative) to 43.2% (92% relative to the initial 44.4% measurement) [1]. In the same study, sodium hypochlorite is explicitly cited as unstable at room temperature, with active chlorine decreasing substantially over storage time [1]. The reported literature further notes that sodium hypochlorite solutions degrade appreciably within weeks to months depending on concentration and storage conditions [1].

Reagent shelf-life stability studies active chlorine retention

Decontamination Temperature Range: Instantaneous Complete HD Neutralization from −20 °C to +40 °C vs. Hydrolysis Methods

In decontamination of sulfur mustard (HD) in aqueous acetonitrile/water (80/20 v/v) medium, DCU achieved instantaneous and complete conversion of HD to innocuous products across the full temperature range of −20 °C to +40 °C [1]. The reaction progress was monitored by GC–MS and NMR spectroscopy, confirming no residual HD or toxic intermediates [1]. In contrast, hydrolytic decontamination methods for HD suffer from poor solubility of HD in aqueous inorganic base solutions and a marked decrease in hydrolysis rate at low temperatures, with toxic intermediates formed during reversible hydrolytic reactions causing recurring toxicity [1].

Chemical warfare agent decontamination sulfur mustard low-temperature efficacy

Regioselective Indole Chlorination: Single Product from Indole-2-Carboxylic Acid vs. Mixtures with Alternative Reagents

Ethyl N,N-dichlorocarbamate reacts with indole-2-carboxylic acid to yield a single product, 3,3,5-trichlorooxindole (7), with no isomeric byproducts reported [1]. In contrast, when methyl indole-2-carboxylate was subjected to the same reagent, a mixture of methyl-3,5-dichlorooxindole-3-carboxylate (10) and methyl-3,5,7-trichlorooxindole-3-carboxylate (11) was obtained – the same mixture produced from chlorination of methyl indole-3-carboxylate [1]. The study also noted that sulphuryl chloride and bromine effected similar transformations accompanied by halogenation but produced more complex product distributions [1].

Heterocyclic chlorination indole functionalization regioselectivity

Olefin Addition Yield: 95.9% β-Chlorocarbamate Formation with Butoxyethene

DCU undergoes addition to butoxyethene (butyl vinyl ether) in benzene solvent to afford the corresponding β-chlorocarbamate adduct (C₉H₁₇Cl₂NO₃) in 95.9% isolated yield . This high-yielding addition exemplifies the pseudohalogen character of DCU, wherein the reagent adds across the olefin to deliver both chlorine atoms and the carbamate moiety in a single step . The reaction proceeds without the need for metal catalysts or radical initiators, distinguishing DCU from chlorination protocols that require N-chlorosuccinimide with additives or photochemical activation.

β-Chlorocarbamate synthesis olefin addition pseudohalogen addition

Silica-Mediated Electrophilic Aromatic Chlorination: Benzene Monochlorination at 50 °C vs. t-Butyl Hypochlorite at 25 °C

In the presence of silica gel as a solid additive, DCU becomes an active electrophilic chlorination reagent capable of monochlorinating benzene to chlorobenzene within 2 days at 50 °C [1]. Under identical silica-mediated conditions, t-butyl hypochlorite chlorinates alkylbenzenes, naphthalene, and anisole readily at 25 °C, but its reactivity toward unactivated benzene requires longer reaction times or higher temperatures [1]. Dichloramine-T was also evaluated in the same study and found to be an active electrophilic reagent under silica mediation [1]. The controlled monochlorination achieved with DCU/silica, without ring over-chlorination, is attributed to the moderated electrophilicity of the reagent–silica complex [1].

Electrophilic aromatic substitution silica-supported reagents green chlorination

Ethyl Dichlorocarbamate (CAS 13698-16-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Field-Deployable Chemical Warfare Agent Decontamination Formulations

DCU's combination of 44.94% active chlorine content, 550-day ambient stability with >97% chlorine retention, and instantaneous HD neutralization from −20 to +40 °C makes it a preferred active ingredient for military and civil-defense decontamination kits [1]. Unlike sodium hypochlorite-based formulations that degrade within weeks at ambient temperature and require cold-chain logistics, DCU-based formulations can be pre-positioned in diverse climatic zones without refrigeration [1]. The complete conversion of HD to innocuous products without toxic intermediate accumulation, as confirmed by GC–MS and NMR, addresses the recurring toxicity problem inherent to hydrolytic decontamination approaches [1].

Regioselective Synthesis of 3,3,5-Trichlorooxindole Pharmacophores

For medicinal chemistry groups synthesizing oxindole-based kinase inhibitors or spirooxindole natural product analogs, DCU offers a single-step, single-product route to 3,3,5-trichlorooxindole from indole-2-carboxylic acid [2]. This contrasts with sulphuryl chloride or bromine, which produce multi-component mixtures requiring chromatographic separation and reducing isolated yields [2]. Procurement of DCU for this transformation is justified when the target compound is the 3,3,5-trichlorinated oxindole scaffold, as the reagent's selectivity eliminates the need for protecting group strategies or post-reaction isomer separation.

High-Yield β-Chlorocarbamate Synthesis via Olefin Addition

DCU enables the direct conversion of vinyl ethers to β-chlorocarbamates in 95.9% isolated yield without metal catalysts or radical initiators . This transformation is valuable for polymer chemistry (functionalized monomers), agrochemical intermediate synthesis, and the preparation of aziridine precursors via subsequent base-mediated cyclization of the β-chlorocarbamate adduct [1]. For procurement in process development, the near-quantitative yield translates to high atom economy and reduced solvent consumption in workup relative to N-chlorosuccinimide-based protocols that often require chromatographic purification.

Controlled Electrophilic Monochlorination of Deactivated Aromatic Substrates

The DCU/silica system provides a methodology for monochlorination of benzene and deactivated arenes under mild conditions (50 °C, 2 days) that avoids chlorine gas, AlCl₃, or strongly acidic media [3]. This is particularly relevant for fine chemical manufacturers seeking to replace hazardous chlorination protocols with safer, solid-supported reagent systems. While t-butyl hypochlorite/silica is effective for activated arenes at 25 °C, DCU/silica extends the substrate scope to less reactive aromatics, offering a complementary tool for laboratories requiring a single chlorination reagent platform across diverse substrate electronic profiles [3].

Technical Documentation Hub

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